4-Chlorobenzo[c]isoxazole
Overview
Description
4-Chlorobenzo[c]isoxazole is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the isoxazole family, which is known for its significant biological and chemical properties. Isoxazoles are widely used in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[c]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of chlorobenzonitrile with hydroxylamine to form the corresponding oxime, which then undergoes cyclization to yield the isoxazole ring . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) for the cycloaddition reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzo[c]isoxazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Nucleophilic Addition: The compound can react with nucleophiles to form addition products.
Oxidation and Reduction: Isoxazoles can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as trifluoromethanesulfonic anhydride (Tf2O) are used as activators.
Nucleophilic Addition: Nucleophiles like alkenes, ketones, and thiols can participate in the reaction.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products Formed: The major products formed from these reactions include substituted isoxazoles, which can be further functionalized for various applications .
Scientific Research Applications
4-Chlorobenzo[c]isoxazole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chlorobenzo[c]isoxazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may act as an inhibitor of histone deacetylases (HDACs) or other enzymes involved in cellular processes .
Comparison with Similar Compounds
- 4-Fluorobenzo[c]isoxazole
- 4-Bromobenzo[c]isoxazole
- 4-Iodobenzo[c]isoxazole
Comparison: 4-Chlorobenzo[c]isoxazole is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to its fluorine, bromine, and iodine analogs .
Properties
IUPAC Name |
4-chloro-2,1-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-2-1-3-7-5(6)4-10-9-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIUJCYOORYWJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NOC=C2C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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